Ethylene glycol butane-1,4-diol

Catalog No.
S8716150
CAS No.
27637-03-2
M.F
C6H16O4
M. Wt
152.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol butane-1,4-diol

CAS Number

27637-03-2

Product Name

Ethylene glycol butane-1,4-diol

IUPAC Name

butane-1,4-diol;ethane-1,2-diol

Molecular Formula

C6H16O4

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C4H10O2.C2H6O2/c5-3-1-2-4-6;3-1-2-4/h5-6H,1-4H2;3-4H,1-2H2

InChI Key

KQBTUOVABZLXGP-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CO.C(CO)O

Ethylene glycol butane-1,4-diol, also known as 1,4-butanediol or butane-1,4-diol, is an organic compound with the molecular formula C6H16O4C_6H_{16}O_4. It is a colorless, viscous liquid that exhibits hygroscopic properties. This compound is classified as a diol due to the presence of two hydroxyl groups (-OH) at each end of its straight-chain structure. Ethylene glycol butane-1,4-diol is primarily utilized in the production of various polymers and industrial chemicals, making it a significant compound in both chemical manufacturing and materials science .

  • Dehydration: When heated in the presence of acids, it can dehydrate to form tetrahydrofuran, a key solvent and intermediate in organic synthesis.
  • Hydrogenation: Ethylene glycol butane-1,4-diol can be hydrogenated to produce other useful compounds such as gamma-butyrolactone.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are widely used in the production of plasticizers and coatings.

These reactions highlight its versatility as a precursor for various chemical products .

Ethylene glycol butane-1,4-diol exhibits notable biological activity primarily due to its metabolic conversion to gamma-hydroxybutyric acid. This metabolic pathway can lead to psychoactive effects similar to those of alcohol. The compound is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which can result in dangerous interactions when co-administered with ethanol. Studies indicate that while it may have some inherent effects on its own, its primary psychoactive properties stem from its conversion into gamma-hydroxybutyric acid .

Ethylene glycol butane-1,4-diol can be synthesized through several methods:

  • Hydrolysis of Dinitro Compounds: Initially synthesized via acidic hydrolysis of N,N'-dinitro-1,4-butanediamine.
  • Reppe Process: A classic industrial method where acetylene reacts with formaldehyde to yield butyne-1,4-diol, which is then hydrogenated.
  • Biosynthesis: Recent advancements have seen the development of microbial processes using genetically modified organisms that convert simpler substrates into ethylene glycol butane-1,4-diol .

These synthesis routes demonstrate the compound's accessibility and relevance in both traditional and biotechnological contexts.

Ethylene glycol butane-1,4-diol has a wide array of applications:

  • Polymer Production: It serves as a key raw material for polybutylene terephthalate and polyurethane resins.
  • Solvent: Its hygroscopic nature makes it an effective solvent in various chemical processes.
  • Plasticizers: It is used to modify the properties of plastics and improve flexibility.
  • Pharmaceuticals: The compound's biological activity allows for its use in certain pharmaceutical formulations .

These applications underline its importance across multiple industries including automotive, textiles, and consumer goods.

Research on ethylene glycol butane-1,4-diol interactions has primarily focused on its metabolic pathways and pharmacokinetics. Studies have shown that co-administration with ethanol can lead to enhanced effects due to competition for metabolic enzymes. This interaction poses significant risks for users due to potential overdose scenarios where both substances amplify each other's effects . Additionally, investigations into its use as a solvent have revealed insights into its behavior in mixtures with other solvents and surfactants .

Several compounds share structural similarities with ethylene glycol butane-1,4-diol. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethylene GlycolC2H6O2C_2H_6O_2Commonly used as an antifreeze; simpler structure.
Propylene GlycolC3H8O2C_3H_8O_2Used widely in food and pharmaceuticals; less viscous.
1,3-PropanediolC3H8O2C_3H_{8}O_{2}Biobased alternative; used in cosmetics and food.
1,2-EthanediolC2H6O2C_2H_6O_2Commonly known as ethylene glycol; used as antifreeze.

Ethylene glycol butane-1,4-diol stands out due to its dual functionality as both a solvent and a polymer precursor while also possessing unique biological activity not found in simpler glycols .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

152.10485899 g/mol

Monoisotopic Mass

152.10485899 g/mol

Heavy Atom Count

10

General Manufacturing Information

Furan, tetrahydro-, polymer with oxirane: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-11-21

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